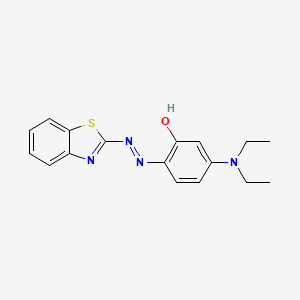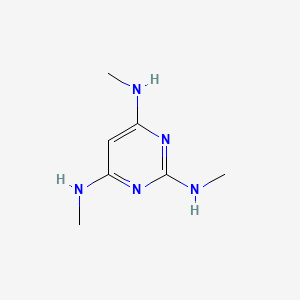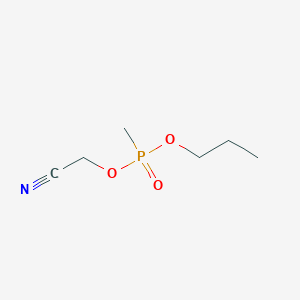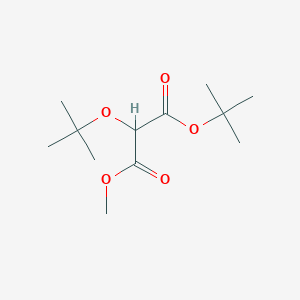![molecular formula C15H16N2 B14625714 [Bis(4-methylphenyl)methylidene]hydrazine CAS No. 55816-25-6](/img/structure/B14625714.png)
[Bis(4-methylphenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-methylphenyl)methylidene]hydrazine is an organic compound with the molecular formula C14H16N2 It is a derivative of hydrazine, where the hydrogen atoms are replaced by 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-methylphenyl)methylidene]hydrazine typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-methylphenyl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Azines or other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
[Bis(4-methylphenyl)methylidene]hydrazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(4-methylphenyl)methylidene]hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interfere with biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-methylphenyl)hydrazine: A closely related compound with similar chemical properties.
(E,E)-Bis[(4-methylphenyl)methylidene]hydrazine: Another derivative with comparable reactivity and applications.
Uniqueness
[Bis(4-methylphenyl)methylidene]hydrazine is unique due to its specific substitution pattern on the hydrazine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55816-25-6 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
bis(4-methylphenyl)methylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-11-3-7-13(8-4-11)15(17-16)14-9-5-12(2)6-10-14/h3-10H,16H2,1-2H3 |
InChI Key |
BZUFAXFNOJSFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)

![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)
![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
